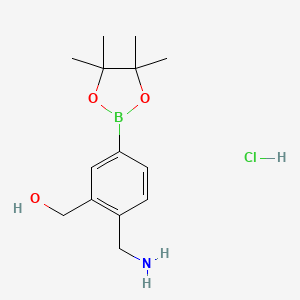
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is a complex organic compound that features a boronic ester group and an aminomethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the boronic ester group through a reaction between a phenylboronic acid derivative and a suitable alcohol under acidic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the boronic ester can produce a borane derivative.
科学的研究の応用
Chemistry
In chemistry, (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity. The aminomethyl group can be modified to attach fluorescent tags, allowing for the visualization of enzyme interactions in live cells.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the boronic ester group can be used to design proteasome inhibitors, which are a class of drugs used in cancer treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers with unique electronic properties.
作用機序
The mechanism of action of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride depends on its specific application. In the context of enzyme inhibition, the boronic ester group can form a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction can be highly specific, targeting particular enzymes involved in disease processes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and hydroxyl groups, making it less versatile in certain reactions.
(4-(Aminomethyl)phenyl)boronic Acid: Similar structure but lacks the dioxaborolan group, affecting its reactivity and stability.
(2-(Aminomethyl)phenyl)methanol: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is unique due to the presence of both the boronic ester and aminomethyl groups, which provide a combination of reactivity and stability not found in simpler compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
特性
分子式 |
C14H23BClNO3 |
|---|---|
分子量 |
299.60 g/mol |
IUPAC名 |
[2-(aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H22BNO3.ClH/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17;/h5-7,17H,8-9,16H2,1-4H3;1H |
InChIキー |
FGKLOCCSVWAUTE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


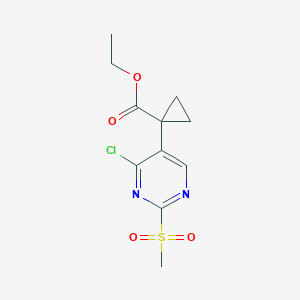
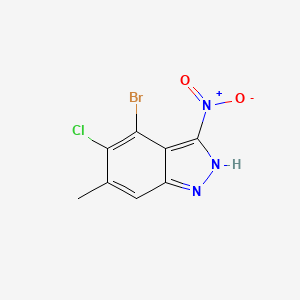
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)

![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
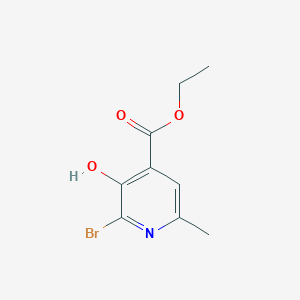
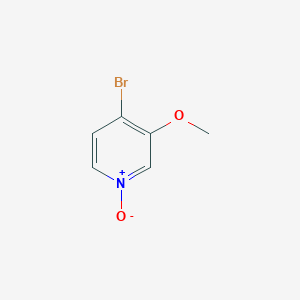
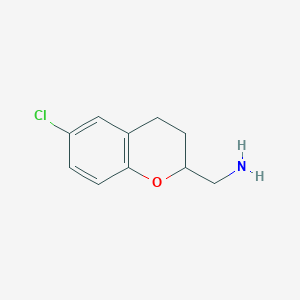
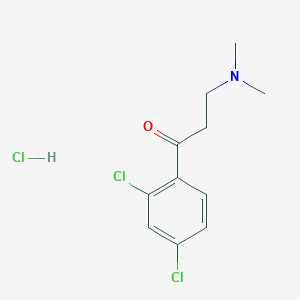
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)


